3-Hydroxy-2-propylpent-2-enoic acid
Description
3-Hydroxy-2-propylpent-2-enoic acid is an aliphatic unsaturated carboxylic acid with the molecular formula C₈H₁₂O₃. Its structure features a pent-2-enoic acid backbone (a five-carbon chain with a double bond at the C2 position), a hydroxy group at C3, and a propyl substituent at C2. This combination of functional groups—carboxylic acid, hydroxyl, and alkene—imparts unique physicochemical properties, such as moderate solubility in polar solvents and acidity (estimated pKa ~4.5).
Properties
CAS No. |
90830-48-1 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
3-hydroxy-2-propylpent-2-enoic acid |
InChI |
InChI=1S/C8H14O3/c1-3-5-6(8(10)11)7(9)4-2/h9H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
VLNKOQDBOHJAHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C(CC)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-propylpent-2-enoic acid can be achieved through several methods. One common approach involves the oxidation of primary alcohols or aldehydes. For instance, the oxidation of 3-hydroxy-2-propylpentanal using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can yield the desired carboxylic acid .
Industrial Production Methods
In an industrial setting, the production of 3-Hydroxy-2-propylpent-2-enoic acid may involve the hydrolysis of nitriles or the carboxylation of Grignard reagents. These methods are scalable and can produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-propylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary or secondary alcohols
Substitution: Formation of alkyl halides or other substituted derivatives
Scientific Research Applications
3-Hydroxy-2-propylpent-2-enoic acid has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-propylpent-2-enoic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can donate a proton (H+) to acceptor molecules, acting as a Brønsted acid . This proton donation can influence various biochemical pathways and reactions, making it a versatile compound in different applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-hydroxy-2-propylpent-2-enoic acid with three key analogs, focusing on structural features, functional groups, and inferred properties.
3-Hydroxycinnamic Acid
- Structure : Aromatic unsaturated carboxylic acid with a hydroxy group on the phenyl ring (C₉H₈O₃).
- Key Differences :
- Applications: Widely studied for antioxidant and anti-inflammatory properties, used in cosmetics and nutraceuticals. The aliphatic target compound may exhibit distinct bioavailability and metabolic pathways due to its non-aromatic structure .
Glycerophospholipid Derivatives (e.g., 2,3-Dihydroxypropyl Phosphates)
- Structure: Complex lipids with phosphate, hydroxy, and acyloxy groups (e.g., 3-hexadecanoyloxy-2-hydroxypropyl phosphate).
- Key Differences: Functional Groups: Phosphate esters and long acyl chains vs. carboxylic acid and propyl in the target. Solubility: Amphipathic (due to phosphate and acyl groups) vs. moderate polarity in the target.
Chlorinated Phenoxy Esters (e.g., 2,4,5-Trichlorophenoxypropionic Acid Esters)
- Structure: Esters of chlorinated phenoxypropionic acids (e.g., isopropyl esters).
- Key Differences: Functional Groups: Chlorinated aromatic rings and ester linkages vs. hydroxy-alkene-carboxylic acid in the target. Applications: Herbicidal activity (e.g., 2,4,5-T derivatives), contrasting with the non-halogenated, less environmentally persistent target compound .
Table 1. Comparative Properties of 3-Hydroxy-2-propylpent-2-enoic Acid and Analogs
| Compound | Molecular Formula | Key Functional Groups | Solubility | pKa | Applications/Notes |
|---|---|---|---|---|---|
| 3-Hydroxy-2-propylpent-2-enoic acid | C₈H₁₂O₃ | Carboxylic acid, hydroxy, alkene, propyl | Moderate (polar solvents) | ~4.5 | Pharmaceutical intermediates (inferred) |
| 3-Hydroxycinnamic acid | C₉H₈O₃ | Carboxylic acid, hydroxy, aromatic | Low (water) | ~4.2 | Antioxidants, cosmetics |
| Glycerophospholipid derivatives | Varies | Phosphate, acyloxy, hydroxy | Amphipathic | ~1.5* | Membrane lipids, signaling |
| 2,4,5-Trichlorophenoxypropionate esters | Varies | Chlorinated phenyl, ester | Low (lipophilic) | N/A | Herbicides, regulated use |
*Phosphate group pKa.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
